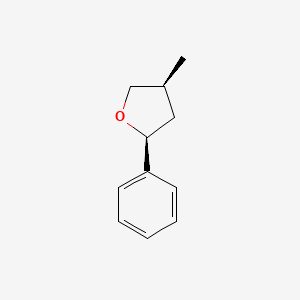![molecular formula C14H12ClN3O B12915461 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine CAS No. 121247-03-8](/img/structure/B12915461.png)
6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a p-tolyl group at the 2nd position of the imidazo[1,2-b]pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can yield a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Uniqueness
6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the specific substitution pattern on the imidazo[1,2-b]pyridazine core. The presence of the chlorine atom, methoxy group, and p-tolyl group imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
121247-03-8 |
|---|---|
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC名 |
6-chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H12ClN3O/c1-9-3-5-10(6-4-9)13-14(19-2)18-12(16-13)8-7-11(15)17-18/h3-8H,1-2H3 |
InChIキー |
LFWWXYBTEFLQOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)
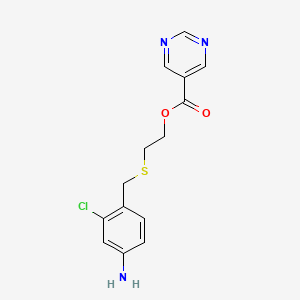

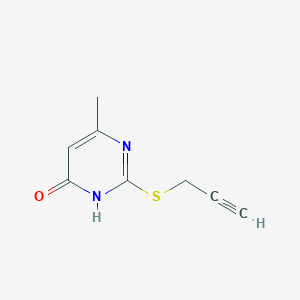
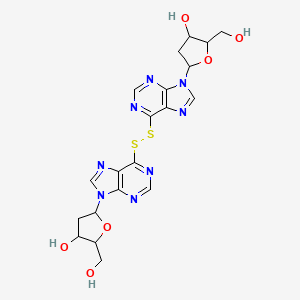

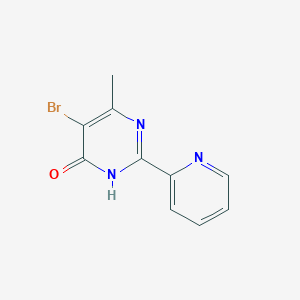
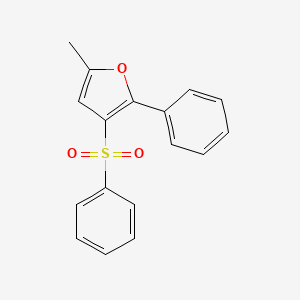
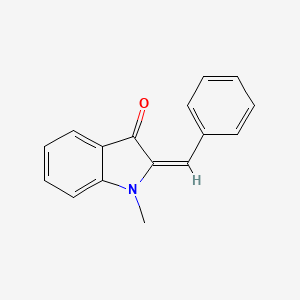

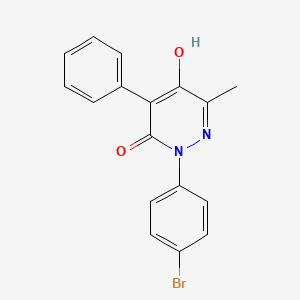
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
